1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo-
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Overview
Description
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. It is a derivative of benzimidazole, featuring a nitrile group at the 5-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with cyanogen bromide, followed by oxidation to introduce the keto group . The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-2,3-dihydro-1H-benzimidazole-5-carbonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: It is utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The pathways involved often include the modulation of cellular signaling cascades and the inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid: This compound is similar in structure but features a carboxylic acid group instead of a nitrile group.
2-Oxo-2,3-dihydro-1H-benzimidazole-5-methyl: This derivative has a methyl group at the 5-position instead of a nitrile group.
Uniqueness
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the keto and nitrile groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H5N3O |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-oxo-3,5-dihydrobenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3,5H,(H,11,12) |
InChI Key |
AYTSDZBCKRIWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2=CC1C#N |
Origin of Product |
United States |
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